molecular formula C9H13NO2 B142225 3,4-Dimethoxybenzylamine CAS No. 5763-61-1

3,4-Dimethoxybenzylamine

Cat. No.: B142225
CAS No.: 5763-61-1
M. Wt: 167.2 g/mol
InChI Key: DIVNUTGTTIRPQA-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzylamine, also known as Veratrylamine, is an organic compound with the molecular formula C9H13NO2. It is characterized by the presence of two methoxy groups attached to a benzylamine structure. This compound is commonly used in various chemical and biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 3,4-dimethoxybenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic hydrogenation of 3,4-dimethoxybenzaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,4-dimethoxybenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3,4-dimethoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Analytical Applications

1. Fluorescence Derivatization for Serotonin Determination
DMBA is utilized as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin levels in human platelet-poor plasma. This method significantly enhances detection sensitivity and specificity, making it crucial for clinical diagnostics .

2. Spectrofluorimetric Analysis of 5-Hydroxyindoles
The compound serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles, which includes serotonin. The analysis is performed in slightly alkaline conditions, demonstrating high selectivity and accuracy in biochemical studies .

ApplicationMethodReference
Serotonin DeterminationPre-column fluorescence derivatizationIshida et al., 1997
5-Hydroxyindoles AnalysisSpectrofluorimetric determinationIshida et al., 1991

Medicinal Chemistry Applications

1. Protecting Group in Synthesis
DMBA has been employed as a protecting group in the synthesis of various drug candidates, particularly those containing the 1,3-diazaoxindole scaffold. The introduction and removal of the DMBA moiety allow for selective reactions under mild conditions, facilitating complex synthetic pathways .

2. Biotinylation of Active Amines
In a biotinylation program, DMBA was synthesized into amides from biologically active amines. This approach aids in detecting and targeting biological analytes due to the high affinity of avidin for biotin, which can be useful in assay systems .

ApplicationDescriptionReference
Protecting GroupUsed in drug synthesisKókai et al., 2017
BiotinylationSynthesis of biotin-containing amidesSciforum

Case Studies

Case Study: Serotonin Measurement
In a study conducted by Ishida et al., DMBA was used to develop a highly sensitive method for measuring serotonin levels in human plasma samples. The study highlighted the reagent's ability to react selectively with serotonin under optimized conditions, allowing for accurate quantification .

Case Study: Synthesis of Amides
A research project focusing on the synthesis of amides from DMBA demonstrated its versatility as a building block in medicinal chemistry. The synthesized compounds were characterized using multinuclear NMR spectroscopy, showcasing DMBA's role in developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzylamine involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme activity. The methoxy groups enhance its reactivity and solubility, making it a valuable reagent in various chemical reactions .

Comparison with Similar Compounds

    2,4-Dimethoxybenzylamine: Similar structure but with methoxy groups at different positions.

    3,5-Dimethoxybenzylamine: Another isomer with methoxy groups at the 3 and 5 positions.

    4-Methoxybenzylamine: Contains only one methoxy group at the 4 position.

Uniqueness: 3,4-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

Biological Activity

3,4-Dimethoxybenzylamine (DMBA) is a compound that has garnered attention for its various biological activities and potential applications in biochemical research. This article explores the biological activity of DMBA, focusing on its applications in analytical chemistry, neuropharmacology, and its role in synthesizing other biologically active compounds.

  • Chemical Formula : C9_9H13_13NO2_2
  • Molecular Weight : 167.21 g/mol
  • CAS Number : 5763-61-1

Applications in Analytical Chemistry

Fluorescence Derivatization for Serotonin Determination

DMBA is utilized as a sensitive pre-column fluorescence derivatization reagent for measuring serotonin levels in human platelet-poor plasma. This method enhances detection sensitivity and specificity, making it valuable for clinical diagnostics. The derivatization process allows for the accurate quantification of serotonin, which is crucial in understanding various physiological and pathological conditions related to mood and anxiety disorders (Ishida et al., 1997) .

Spectrofluorimetric Analysis of 5-Hydroxyindoles

In another application, DMBA serves as a selective fluorogenic reagent for the spectrofluorimetric determination of 5-hydroxyindoles. This method is based on the reaction of 5-hydroxyindoles in a weakly alkaline solution with aromatic methylamines, providing a sensitive and selective approach for analyzing these compounds in clinical and biochemical studies (Ishida et al., 1991) .

Synthesis of Derivatives

DMBA has been employed as a precursor in the synthesis of various biologically active compounds. For instance, it can be used to synthesize N-(3,4-dimethoxybenzyl)amide derivatives that have shown promise in enhancing the efficacy of existing drugs like capsaicin (CN102001958A) . These derivatives may possess improved pharmacological properties due to the structural modifications introduced by DMBA.

Case Study 1: Serotonin Measurement

In clinical settings, DMBA's role as a derivatization agent was highlighted in a study where it was used to measure serotonin levels accurately. The study demonstrated that using DMBA significantly improved the sensitivity of serotonin detection compared to traditional methods, underscoring its utility in neurochemical research (Ishida et al., 1997) .

Case Study 2: Synthesis of Capsaicin Derivatives

Another investigation focused on synthesizing capsaicin homologues using DMBA as a starting material. The study reported high yields and favorable reaction conditions when employing DMBA, indicating its effectiveness as a synthetic building block for developing new therapeutic agents (CN102001958A) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethoxybenzylamine, and how do their yields compare?

The compound is typically synthesized via reductive amination of 3,4-dimethoxybenzaldehyde using sodium cyanoborohydride or catalytic hydrogenation. An alternative route involves the Hofmann degradation of 3,4-dimethoxybenzamide. The reductive amination method achieves yields of ~82%, while the Hofmann route requires careful control of reaction conditions to avoid byproducts .

Q. How is this compound utilized as a derivatization agent in fluorogenic assays?

It serves as a pre-column fluorescent derivatization reagent for detecting 5-hydroxyindoles (e.g., serotonin) in biological samples. The protocol involves reacting the amine with the target analyte at pH 10.5–11.5, followed by HPLC separation with fluorescence detection (ex/em: 330/450 nm). This enhances sensitivity to sub-nanomolar levels, critical for platelet-rich plasma analysis .

Q. What safety precautions are essential when handling this compound?

Use chemical fume hoods, nitrile gloves, and protective eyewear. Avoid contact with oxidizers, acids, or moisture. Store in airtight containers under inert gas (e.g., argon) at 2–8°C. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are used to characterize this compound?

Key methods include:

  • ¹H-NMR (CDCl₃): Peaks at δ 3.87 (s, OCH₃), 4.42 (t, CH₂NH₂), and 6.8–7.75 (aromatic protons) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 168.1 (theoretical 167.21) .
  • HPLC : Purity validation using C18 columns with UV detection at 280 nm .

Q. What role does this compound play in enzyme-catalyzed reactions?

It acts as an acyl acceptor in immobilized enzyme systems (e.g., MsAcT) for synthesizing amides. Optimized conditions include 0.1 M phosphate buffer (pH 8.0), 0.25 M substrate concentration, and 10% (v/v) acyl donor (e.g., vinyl acetate), achieving >75% conversion in 30 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-based derivatization in complex matrices?

Adjust pH to 10.5–11.5 to maximize amine reactivity while minimizing matrix interference. Use a 2:1 molar excess of the derivatizing agent and incubate at 50°C for 20 minutes. Validate selectivity via spiked recovery tests in plasma (target: 95–105% recovery) .

Q. What factors explain contradictory yields in synthetic routes for this compound?

Discrepancies arise from:

  • Reductive amination : Sensitivity to aldehyde purity and NaBH₃CN stoichiometry.
  • Hofmann degradation : Competing hydrolysis of intermediates at elevated temperatures. Mitigate by pre-purifying starting materials and monitoring reaction progress via TLC .

Q. How does the stability of this compound vary under different storage conditions?

Degradation occurs via oxidation when exposed to air, forming nitriles or Schiff bases. Stability studies show >90% purity retention for 6 months when stored under argon at 4°C. At room temperature, purity drops to <80% within 30 days .

Q. What strategies improve the design of this compound-derived enzyme inhibitors?

Incorporate the amine into amide scaffolds (e.g., N-(3,4-dimethoxybenzyl)-2-(2,4-dichlorophenoxy)propanamide) to enhance target binding. Use molecular docking to prioritize substituents that occupy hydrophobic pockets (e.g., dichlorophenyl groups). Validate inhibition via IC₅₀ assays against Pseudomonas enzymes .

Q. How can researchers address low purity in this compound synthesis?

  • Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted aldehyde.
  • Chromatography : Silica gel column with ethyl acetate/hexane (1:4) eluent.
  • Quality control : Implement inline FTIR to monitor imine intermediates and abort batches with <95% purity .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNUTGTTIRPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50206292
Record name 3,4-Dimethoxybenzylamine
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Molecular Weight

167.20 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5763-61-1
Record name Veratrylamine
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Record name Veratrylamine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine
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5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine
5-Fluoro-4-methylpyrimidin-2(1H)-one
5-Fluoro-4-methylpyrimidin-2(1H)-one
3,4-Dimethoxybenzylamine

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